An In-Depth Technical Guide to 1-Methylundecylamine: Chemical Properties, Structure, and Potential Applications
An In-Depth Technical Guide to 1-Methylundecylamine: Chemical Properties, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylundecylamine, systematically known as undecan-2-amine, is a primary aliphatic amine with a long hydrocarbon chain. Its unique combination of a chiral center and a lipophilic tail makes it a molecule of interest in various chemical and pharmaceutical research areas. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 1-Methylundecylamine, with a focus on its relevance to drug development.
Chemical Identity and Physical Properties
1-Methylundecylamine is a chiral compound existing as two enantiomers, (R)- and (S)-undecan-2-amine. The presence of the long undecyl chain confers significant lipophilicity to the molecule.
Table 1: Chemical and Physical Properties of 1-Methylundecylamine
| Property | Value | Source |
| IUPAC Name | undecan-2-amine | - |
| Synonyms | 1-Methylundecylamine, 2-Aminoundecane, 2-Undecylamine | - |
| CAS Number | 13205-56-6 | - |
| Molecular Formula | C₁₁H₂₅N | [1]() |
| Molecular Weight | 171.32 g/mol | [2]() |
| Boiling Point | 233 °C (predicted) | - |
| Melting Point | -15 °C (predicted) | - |
| Density | 0.79 g/cm³ (predicted) | - |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether. | [3]() |
| LogP (Octanol/Water) | 4.2 (predicted) | - |
| Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye damage. | [1]() |
Molecular Structure and Chirality
The structure of 1-Methylundecylamine features a primary amine group attached to the second carbon of an eleven-carbon aliphatic chain. This substitution creates a stereocenter at the C2 position, leading to the existence of (R) and (S) enantiomers.
Caption: Chemical structure of 1-Methylundecylamine highlighting the chiral center at C2.
The chirality of 1-Methylundecylamine is a critical feature, as enantiomers can exhibit different pharmacological activities and metabolic profiles in biological systems. The separation and characterization of individual enantiomers are therefore crucial for any drug development endeavor.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule.
-
δ 0.8-0.9 ppm (triplet, 3H): Terminal methyl group (CH₃) of the undecyl chain.
-
δ 1.1-1.2 ppm (doublet, 3H): Methyl group (CH₃) attached to the chiral carbon (C2).
-
δ 1.2-1.4 ppm (multiplet, 16H): Methylene groups (CH₂) of the long aliphatic chain.
-
δ 1.5-1.7 ppm (broad singlet, 2H): Amine protons (NH₂). The chemical shift and multiplicity can vary depending on the solvent and concentration due to hydrogen bonding and exchange.
-
δ 2.8-3.0 ppm (multiplet, 1H): Methine proton (CH) at the chiral center (C2).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton.
-
δ ~14 ppm: Terminal methyl carbon (C11).
-
δ ~22-35 ppm: Methylene carbons of the undecyl chain.
-
δ ~23 ppm: Methyl carbon attached to the chiral center.
-
δ ~50 ppm: Methine carbon at the chiral center (C2).
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the primary amine and alkyl groups.[4]()
-
3300-3500 cm⁻¹ (two bands): N-H stretching vibrations of the primary amine group.[4]()
-
2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl chain.
-
1590-1650 cm⁻¹: N-H bending (scissoring) vibration.
-
1000-1250 cm⁻¹: C-N stretching vibration.[5]()
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns. The molecular ion peak for 1-Methylundecylamine would be at an m/z of 171 (odd number, consistent with the nitrogen rule).[6]() The most prominent fragmentation would be the alpha-cleavage, leading to the loss of a nonyl radical to form a stable iminium ion.
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathway of 1-Methylundecylamine in EI-MS.
Synthesis of 1-Methylundecylamine
A common and efficient method for the synthesis of primary amines like 1-Methylundecylamine is the reductive amination of a corresponding ketone.[]( In this case, 2-undecanone would be the starting material.
Experimental Protocol: Reductive Amination of 2-Undecanone
-
Reaction Setup: In a high-pressure reactor, combine 2-undecanone (1 equivalent) and a suitable solvent such as methanol.
-
Amine Source: Add a source of ammonia. This can be aqueous ammonia or ammonia gas dissolved in the solvent. An excess of ammonia is typically used to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.
-
Catalyst: Introduce a hydrogenation catalyst. Common choices include Raney nickel, palladium on carbon (Pd/C), or platinum on alumina (Pt/Al₂O₃).
-
Reduction: Pressurize the reactor with hydrogen gas (H₂) to the desired pressure (e.g., 500-1000 psi). Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) with stirring.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up and Purification: After the reaction is complete, cool the reactor, and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The solvent and excess ammonia are removed under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield pure 1-Methylundecylamine.
Caption: General workflow for the synthesis of 1-Methylundecylamine via reductive amination.
Potential Applications in Drug Development
The structural features of 1-Methylundecylamine, namely its long lipophilic chain and primary amine group, suggest several potential applications in the field of drug development.
As a Lipophilic Moiety in Drug Design
The long undecyl chain can be incorporated into drug molecules to increase their lipophilicity.[8]() This can be advantageous for:
-
Improving Membrane Permeability: Enhanced lipophilicity can facilitate the passive diffusion of drugs across biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system-targeting drugs.
-
Modulating Pharmacokinetics: The lipophilic tail can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, potentially leading to a longer half-life and improved therapeutic efficacy.[8]()
In Drug Delivery Systems
Long-chain aliphatic amines are explored as components of drug delivery systems.[9]() 1-Methylundecylamine could potentially be used in the formulation of:
-
Lipid Nanoparticles (LNPs): The lipophilic chain can anchor the molecule within the lipid bilayer of LNPs, while the amine group can be protonated to interact with negatively charged drug molecules, such as nucleic acids in gene therapy.[10]()
-
As a Pharmaceutical Excipient: Long-chain amines can act as excipients in pharmaceutical formulations, for example, as emulsifying agents or to prevent the degradation of the active pharmaceutical ingredient (API).[11](
As a Building Block in API Synthesis
The primary amine group is a versatile functional handle for further chemical modifications.[12]( It can readily undergo reactions such as acylation, alkylation, and Schiff base formation, allowing for its incorporation into a wide range of complex molecules with potential therapeutic activity.
Conclusion
1-Methylundecylamine is a chiral primary amine with a significant lipophilic character. While specific experimental data and documented applications are limited in the public domain, its chemical structure and the properties of analogous compounds suggest its potential as a valuable tool in drug discovery and development. Its utility as a lipophilic building block, a component of advanced drug delivery systems, and a versatile synthetic intermediate warrants further investigation by researchers in the pharmaceutical sciences. The synthetic route via reductive amination of 2-undecanone provides a straightforward method for its preparation, opening avenues for the exploration of its unique properties and potential therapeutic applications.
References
Please note that while the following links were verified at the time of generation, their accessibility may change over time.
-
What is the Role of Amines in Chemical Synthesis Processes? - Diplomata Comercial. Available at: [Link]
-
2-Undecanamine | C11H25N | CID 114476 - PubChem. Available at: [Link]
-
Chemical Properties of 1-Methyldecylamine (CAS 13205-56-6) - Cheméo. Available at: [Link]
-
Lipophilic Polyamines as Promising Components of Liposomal Gene Delivery Systems - PMC. Available at: [Link]
-
Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]
-
Infrared Spectroscopy - CDN. Available at: [Link]
-
Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]
-
IR Spectroscopy Tutorial: Amines. Available at: [Link]
-
Predict 13C carbon NMR spectra - NMRDB.org. Available at: [Link]
-
Organic Nitrogen Compounds II: Primary Amines | Spectroscopy Online. Available at: [Link]
-
Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications - PMC. Available at: [Link]
-
PROSPRE - 1H NMR Predictor. Available at: [Link]
-
Effect of Lipophilic Chains on the Antitumor Effect of a Dendritic Nano Drug Delivery System. Available at: [Link]
-
Predicting a 1H-NMR Spectrum From The Structure - Chemistry LibreTexts. Available at: [Link]
-
Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]
-
Can anyone help me to tell me any online website to check 13C NMR prediction...? | ResearchGate. Available at: [Link]
-
13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940). Available at: [Link]
-
CASPRE - 13C NMR Predictor. Available at: [Link]
-
1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000164) - Human Metabolome Database. Available at: [Link]
-
Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy - PubMed Central. Available at: [Link]
-
Starting Guide to NMRPredict Desktop - Mestrelab Resources. Available at: [Link]
-
mass spectra - fragmentation patterns - Chemguide. Available at: [Link]
-
Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Available at: [Link]
- Pharmaceutical formulations including an amine compound - Google Patents.
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
-
mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF - ResearchGate. Available at: [Link]
- Pharmaceutical formulations of aliphatic amine polymers and methods for their manufacture - Google Patents.
-
Aliphatic Amines Group - information sheet - Canada.ca. Available at: [Link]
-
Role of Excipients in Pharmaceutical formulations. Available at: [Link]
-
Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. Available at: [Link]
-
Ethanol - Wikipedia. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaceutical Excipients and Drug Metabolism: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 8. Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipophilic Polyamines as Promising Components of Liposomal Gene Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CA2826391C - Pharmaceutical formulations including an amine compound - Google Patents [patents.google.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
